diethyl 4-[5-amino-2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
The compound diethyl 4-[5-amino-2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (DHP) class, a scaffold widely studied for its pharmacological properties, particularly as calcium channel blockers (CCBs) . Its structure features:
- A 1,4-dihydropyridine core with 2,6-dimethyl substituents.
- Diethyl ester groups at positions 3 and 3.
- A phenyl ring at position 4 substituted with a 5-amino group and a 2-difluoromethoxy group.
The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the amino group may improve solubility and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
diethyl 4-[5-amino-2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O5/c1-5-27-18(25)15-10(3)24-11(4)16(19(26)28-6-2)17(15)13-9-12(23)7-8-14(13)29-20(21)22/h7-9,17,20,24H,5-6,23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQVRLBLQPGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C=CC(=C2)N)OC(F)F)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 4-[5-amino-2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article examines its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse pharmacological properties. The molecular structure includes a diethyl dicarboxylate moiety and an amino-substituted phenyl group, contributing to its biological interactions.
Molecular Formula and Weight
- Molecular Formula : CHFNO
- Molecular Weight : 384.39 g/mol
Pharmacological Properties
- Antioxidant Activity : this compound has been studied for its antioxidant properties. Research indicates that derivatives of 1,4-dihydropyridines exhibit significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .
- Calcium Channel Modulation : Similar compounds in the dihydropyridine class are known calcium channel blockers. They exhibit potential in treating cardiovascular diseases by modulating calcium influx in cardiac and vascular smooth muscle cells .
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The presence of the amino group is believed to enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Study 1: Antioxidant Activity Assessment
A study conducted by Malaise et al. (1985) evaluated the antioxidant activity of various dihydropyridine derivatives, including our compound. The results indicated a significant reduction in lipid peroxidation levels in vitro when treated with the compound compared to control groups .
Study 2: Calcium Channel Blockade
In a pharmacological study, the compound was tested for its ability to inhibit calcium channels in isolated rat heart tissues. The results demonstrated a dose-dependent blockade of calcium currents, suggesting potential therapeutic applications in managing hypertension and angina .
Study 3: Neuroprotective Mechanisms
Research published in the European Journal of Medicinal Chemistry explored the neuroprotective effects of dihydropyridine derivatives. The study highlighted that the compound could reduce neuronal apoptosis induced by oxidative stress, providing a basis for further investigation into its use in neurodegenerative conditions .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Activity |
|---|---|---|
| Diethyl 4-[5-amino-2-(difluoromethoxy)phenyl]-... | 384.39 | Antioxidant, Calcium Channel Blocker |
| Diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 410.5 | Antioxidant |
| Isobutyl methyl 1,4-dihydro-2,6-dimethyl-... | 392.45 | Calcium Channel Blocker |
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural variations and key properties of analogous DHP derivatives:
Key Structural Insights:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Enhance calcium channel blocking activity by stabilizing charge interactions . Electron-Donating Groups (e.g., amino, methoxy): May modulate receptor selectivity and solubility . Fluorinated Groups (e.g., difluoromethoxy): Improve metabolic stability and bioavailability .
Pharmacological Activity
DHP derivatives primarily act as L-type calcium channel blockers, used in hypertension and angina treatment. Substituents critically influence activity:
- Target Compound: The 5-amino group could facilitate hydrogen bonding with receptor residues, while difluoromethoxy may reduce oxidative metabolism, extending half-life .
- Bromophenyl Derivative (DHPB): Shows enhanced CCB activity compared to non-halogenated analogs, attributed to bromine’s polarizability .
Q & A
Q. What are the limitations of DFT calculations in predicting dihydropyridine ring puckering, and how can experimental data refine models?
- Methodological Answer : DFT (e.g., B3LYP/6-31G*) may underestimate steric effects in crowded substituents. Hybrid approaches use SCXRD-derived torsional angles as constraints. QM/MM simulations improve accuracy by incorporating crystal packing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
